Product packaging for 4,6-Dinitro-3-hydroxyindazole(Cat. No.:CAS No. 885519-44-8)

4,6-Dinitro-3-hydroxyindazole

Cat. No.: B1630199
CAS No.: 885519-44-8
M. Wt: 224.13 g/mol
InChI Key: UQZMXVOSNBFIMD-UHFFFAOYSA-N
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Description

The study of 4,6-Dinitro-3-hydroxyindazole is deeply rooted in the broader fields of organic and heterocyclic chemistry. The following sections delve into its chemical lineage, early synthetic discoveries, and the shifting focus of scientific inquiry over time.

Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net This 10-π electron aromatic system is a prominent scaffold in the vast domain of heterocyclic chemistry, which explores ring structures containing atoms of at least two different elements. researchgate.net Indazoles and their derivatives are recognized for their diverse chemical reactivity and are considered important pharmacophores in medicinal chemistry. researchgate.net The indazole nucleus is a key component in numerous synthetic compounds with a wide array of applications. researchgate.net

The structure of this compound is characterized by this fundamental indazole framework, further substituted with a hydroxyl (-OH) group at the 3-position and two nitro (-NO₂) groups at the 4- and 6-positions. evitachem.com The presence of the hydroxyl group introduces the possibility of tautomerism, a phenomenon where the compound can exist in two or more interconvertible forms. In this case, it can exist as the 3-hydroxyindazole tautomer or the indazolin-3-one tautomer. researchgate.netchembk.com The two electron-withdrawing nitro groups significantly influence the electronic properties of the molecule.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 885519-44-8
Molecular Formula C₇H₄N₄O₅
Molecular Weight 224.13 g/mol

This table presents key physicochemical data for this compound, compiled from available chemical databases. evitachem.comresearchgate.net

The synthesis of the indazole ring system dates back to the late 19th and early 20th centuries, with foundational methods developed by chemists like Emil Fischer and Jacobson. nih.govgla.ac.uk Early synthetic routes often involved the cyclization of appropriately substituted benzene derivatives. researchgate.net

One of the earliest and most relevant syntheses for the dinitrohydroxyindazole core was reported by Secareanu and Lupas in a 1935 publication. researchgate.net Their work, referenced in later academic reviews, described the conversion of 2:4:6-trinitrobenzylidene aniline (B41778) to 3-hydroxy-4:6-dinitro-2-phenyl indazole-1-oxide through treatment with aqueous ethanolic sodium carbonate. chemicalbook.com This reaction represented a key step in constructing the dinitro-substituted hydroxyindazole framework. Although this specific synthesis yielded an N-phenyl substituted indazole-1-oxide, it was a seminal investigation into the cyclization reactions of highly nitrated precursors to form the core dinitrohydroxyindazole scaffold. chemicalbook.com

Further nitration of existing indazole compounds also provided a route to dinitro derivatives. For instance, the nitration of 5-nitroindazole (B105863) with a mixture of nitric acid and acetic anhydride (B1165640) was found to yield 3,5-dinitroindazole, among other products. ethernet.edu.et These early synthetic explorations laid the groundwork for accessing various isomers of dinitroindazoles.

Research interest in indazole derivatives has evolved significantly from initial synthetic explorations to a more application-driven focus. In recent decades, there has been a notable shift towards investigating the utility of these compounds in medicinal chemistry and materials science. researchgate.net

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the indazole ring and its derivatives. These include transition metal-catalyzed cross-coupling reactions and the development of green chemistry approaches to improve yields and reduce environmental impact. The direct catalytic functionalization of the indazole core has become an area of intense research, allowing for the precise introduction of various substituents. researchgate.net

The presence of nitro groups on the indazole ring has led to investigations into their specific properties. For example, various nitroindazole derivatives, including dinitroindazoles, have been studied as inhibitors of nitric oxide synthase (NOS) enzymes. gla.ac.uk The 7-nitro substitution, in particular, has been identified as important for the inhibitory potency of this class of compounds. gla.ac.uk This line of research highlights a move towards understanding the structure-activity relationships of these molecules for potential therapeutic applications, such as in the context of neurodegeneration and pain. gla.ac.uk

Furthermore, the high nitrogen content and energetic nature of nitro-substituted azoles have made them subjects of interest in the field of high-energy materials. The synthesis of various dinitroindazoles is explored within this context, aiming to develop compounds with specific energetic properties. nih.gov This demonstrates a diversification of research perspectives, moving beyond biological applications to the physical and material properties of the this compound core and related structures.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Indazole
Pyrazole
Benzene
3-hydroxy-4:6-dinitro-2-phenyl indazole-1-oxide
2:4:6-trinitrobenzylidene aniline
5-Nitroindazole
3,5-Dinitroindazole
7-Nitroindazole
3-Bromo-7-nitroindazole
2,7-Dinitroindazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4O5 B1630199 4,6-Dinitro-3-hydroxyindazole CAS No. 885519-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dinitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O5/c12-7-6-4(8-9-7)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZMXVOSNBFIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646189
Record name 4,6-Dinitro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-44-8
Record name 4,6-Dinitro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dinitro 3 Hydroxyindazole: a Comprehensive Analysis

Retrosynthetic Disconnections and Key Precursors for 4,6-Dinitro-3-hydroxyindazole

Retrosynthetic analysis of this compound suggests a few plausible disconnections. A primary disconnection across the N-N bond of the pyrazole (B372694) ring points towards a 2-amino-4,6-dinitrobenzoic acid derivative as a key precursor. Another strategic disconnection across the N-C bond of the pyrazole ring suggests a suitably substituted dinitrophenylhydrazine derivative as a potential starting point.

The most logical and commonly employed precursors for the synthesis of the 4,6-dinitroindazole scaffold are derivatives of dinitrobenzene. Based on established indazole syntheses, a highly plausible key precursor for this compound is 2-amino-4,6-dinitrobenzoic acid . This precursor contains the requisite dinitro-substituted benzene (B151609) ring and functional groups that can be chemically manipulated to form the fused pyrazole ring.

Alternative precursors could include 2-halo-4,6-dinitrobenzoic acids, which can undergo nucleophilic substitution with hydrazine (B178648) to form a key intermediate for cyclization. The synthesis of such precursors often begins with the nitration of simpler aromatic compounds like toluene (B28343) or benzoic acid.

Classical Synthetic Approaches: Detailed Elucidation and Mechanistic Considerations

Classical approaches to the synthesis of this compound are typically multi-step processes that begin with readily available aromatic starting materials. These pathways involve nitration, functional group interconversions, and a final cyclization step to construct the indazole ring system.

A representative multi-step synthesis of this compound can be envisioned starting from 2,4-dinitrotoluene (B133949). This pathway involves the following key transformations:

Oxidation of the Methyl Group: The synthesis commences with the oxidation of the methyl group of 2,4-dinitrotoluene to a carboxylic acid. This is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This step yields 2,4-dinitrobenzoic acid.

Introduction of a Functional Group at the 6-position: To facilitate the subsequent cyclization, a functional group, typically a halogen or an amino group, needs to be introduced at the 6-position of the 2,4-dinitrobenzoic acid. Direct amination can be challenging, so a common strategy involves the reduction of one of the nitro groups, followed by diazotization and substitution. A more direct approach could involve starting with a precursor that already has the desired substitution pattern, such as 2-amino-6-nitrobenzoic acid derivatives. google.comgoogle.com

Formation of a Hydrazine Derivative: The carboxylic acid is then typically converted to a more reactive species, such as an acid chloride or an ester. This is followed by reaction with hydrazine (N₂H₄) or a hydrazine derivative to form the corresponding hydrazide.

The following table outlines a hypothetical classical synthesis pathway:

StepReactantReagents and ConditionsProduct
12,4-Dinitrotoluene1. KMnO₄, H₂O, heat2. H₃O⁺2,4-Dinitrobenzoic acid
22,4-Dinitrobenzoic acid1. SOCl₂2. N₂H₄·H₂O2,4-Dinitrobenzoylhydrazide
32,4-DinitrobenzoylhydrazideBase (e.g., NaOEt), heatThis compound

The crucial step in the synthesis is the construction of the indazole ring. For the formation of 3-hydroxyindazoles, a common method involves the intramolecular cyclization of a suitably substituted phenylhydrazide.

In the proposed pathway starting from 2,4-dinitrobenzoylhydrazide, a base-mediated intramolecular cyclization is a plausible final step. The mechanism likely involves the deprotonation of the hydrazide nitrogen, followed by nucleophilic attack of the resulting anion onto the benzene ring, leading to the displacement of one of the nitro groups (likely the one ortho to the carbonyl group) via a nucleophilic aromatic substitution (SNAr) mechanism. Subsequent tautomerization would yield the final this compound.

Alternatively, a reductive cyclization approach can be employed if starting from an ortho-nitro-substituted precursor. nih.gov For instance, a 2-carbonyl-substituted 1,3,5-trinitrobenzene (B165232) derivative could undergo reaction with a reducing agent that selectively reduces one nitro group to an amino group, which then intramolecularly condenses with the carbonyl functionality to form the indazole ring.

Modern and Optimized Synthetic Strategies for this compound

Modern synthetic chemistry focuses on improving efficiency, reducing the number of steps, and employing milder reaction conditions. These principles have been applied to the synthesis of various indazole derivatives.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time and resource efficiency. A hypothetical one-pot synthesis of this compound could involve the in-situ formation of a dinitrophenylhydrazine derivative from a dinitro-substituted aromatic compound and hydrazine, followed by an immediate intramolecular cyclization.

Cascade reactions, also known as tandem reactions, are another modern approach where a single reaction setup initiates a sequence of intramolecular transformations. For the synthesis of complex indazoles, cascade reactions involving cycloadditions or a series of condensations and cyclizations have been developed. mdpi.com

The use of catalysts can significantly improve the efficiency and selectivity of organic reactions. Transition metal catalysis, particularly with palladium or copper, has been widely used in the synthesis of N-heterocycles, including indazoles. These catalysts can facilitate C-N bond formation through cross-coupling reactions, which could be applied to the synthesis of precursors for this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis. While specific applications to this compound are not extensively documented, organocatalysts could potentially be employed to promote the key cyclization step under mild conditions.

The following table summarizes potential modern synthetic approaches:

StrategyDescriptionPotential Application to this compound
One-Pot Synthesis Multiple reaction steps in a single vessel.Reaction of a 2-halo-4,6-dinitrobenzoyl derivative with hydrazine, followed by in-situ base-mediated cyclization.
Transition Metal Catalysis Use of metals like Pd or Cu to facilitate bond formation.Copper-catalyzed coupling of 2-halo-4,6-dinitrobenzoic acid with a protected hydrazine, followed by deprotection and cyclization.
Reductive Cyclization Intramolecular cyclization involving the reduction of a nitro group.Selective reduction of the 2-nitro group of 2,4,6-trinitrobenzoic acid in the presence of a suitable nucleophile to trigger cyclization.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This involves the consideration of several key areas, including the use of safer solvents, alternative energy sources, and catalytic methods to minimize waste and energy consumption.

One of the primary considerations in the green synthesis of this compound is the nitration step. Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to the generation of significant acidic waste. Greener alternatives to this process have been explored for the nitration of various aromatic compounds and could be adapted for the synthesis of the dinitroaromatic precursors of this compound.

Alternative Nitrating Agents and Catalysts:

Several studies have focused on replacing the conventional mixed-acid system with more environmentally friendly options. These include:

Solid-supported reagents: Utilizing solid supports like silica (B1680970) gel or clays (B1170129) impregnated with nitrating agents can simplify product purification and catalyst recovery.

Metal nitrates: The use of metal nitrates in the presence of a solid acid catalyst can offer a milder and more selective nitration process.

Dinitrogen pentoxide (N₂O₅): This reagent can be used in non-acidic media, reducing the generation of acidic waste.

Energy-Efficient Synthesis:

The principles of green chemistry also emphasize minimizing energy consumption. To this end, alternative energy sources can be employed to drive the synthetic reactions:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of heterocyclic compounds. mdpi.comnih.gov For instance, the synthesis of 3-hydroxy-2-oxindoles has been efficiently achieved using microwave activation, with reaction times as short as 5-10 minutes and yields up to 98%. mdpi.comnih.govresearchgate.net

Ultrasound-assisted synthesis: Sonication can also enhance reaction rates and efficiency, providing a greener alternative to conventional heating. The use of lemon peel powder as a natural and efficient catalyst under ultrasound irradiation has been reported for the synthesis of 1H-indazoles. bibliomed.org

Solvent Selection:

The choice of solvent plays a significant role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer and more sustainable solvents. For the synthesis of indazole derivatives, greener solvent choices could include:

Water: As a non-toxic and abundant solvent, water is an excellent choice for many reactions where the reactants have sufficient solubility.

Polyethylene glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used in the synthesis of 2H-indazoles. organic-chemistry.org

Solvent-free reactions: Whenever possible, conducting reactions in the absence of a solvent is the most environmentally friendly approach.

Catalytic Approaches:

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. In the context of synthesizing this compound, catalytic methods could be applied to various steps, including the cyclization to form the indazole ring. For example, copper oxide nanoparticles supported on activated carbon have been used as an efficient heterogeneous nanocatalyst for the synthesis of 2H-indazoles. nih.gov

Proposed Green Synthetic Route:

A hypothetical green synthetic route for this compound could start from a dinitro-substituted ortho-nitrobenzyl alcohol. This precursor could be synthesized using greener nitration methods as discussed above. The subsequent cyclization to the indazolone (the tautomeric form of 3-hydroxyindazole) could be achieved through a base-mediated in situ conversion to an ortho-nitrosobenzaldehyde, a method that has been shown to be effective for the synthesis of 2-substituted indazolones. acs.orgacs.orgfigshare.com A photochemical approach for this transformation has also been developed, which proceeds in an aqueous solvent at room temperature, offering a milder and more environmentally friendly alternative to high temperatures and strong bases. ucdavis.edunih.govorganic-chemistry.org

Interactive Data Table: Comparison of Conventional and Green Synthetic Methods for Related Heterocyclic Compounds

ParameterConventional Method (e.g., Mixed Acid Nitration)Green Alternative (e.g., Microwave-assisted, Catalytic)
Reagents Concentrated H₂SO₄, HNO₃Solid-supported catalysts, N₂O₅, safer nitrating agents
Solvents Often hazardous organic solventsWater, PEG, solvent-free
Energy Source Conventional heating (oil bath, heating mantle)Microwave, ultrasound
Reaction Time Several hours to daysMinutes to a few hours
Waste Generation Significant acidic and organic wasteMinimized waste, recyclable catalysts and solvents
Safety Use of corrosive and hazardous materialsMilder reaction conditions, less hazardous reagents

Interactive Data Table: Research Findings on Greener Synthesis of Indazole Derivatives and Precursors

Study FocusGreen Chemistry Principle AppliedKey FindingsReference
Synthesis of 2H-IndazolesUse of a sustainable heterogeneous catalyst and green solventCopper oxide nanoparticles on activated carbon in PEG-400 efficiently catalyzed the reaction. nih.gov
Synthesis of 1H-IndazolesUse of a natural catalyst and alternative energy sourceLemon peel powder under ultrasound irradiation proved to be an efficient and green catalytic system. bibliomed.org
Synthesis of IndazolonesPhotochemical synthesis in an aqueous solventUV-mediated reaction of o-nitrobenzyl alcohols and primary amines at room temperature provided a mild and efficient route. ucdavis.edunih.govorganic-chemistry.org
Synthesis of 3-Hydroxy-2-oxindolesMicrowave-assisted synthesisHigh yields (up to 98%) were achieved in short reaction times (5-10 minutes). mdpi.comnih.govresearchgate.net

Reaction Mechanisms and Intrinsic Reactivity of 4,6 Dinitro 3 Hydroxyindazole

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Dinitroindazole Ring

The dinitroindazole ring of 4,6-dinitro-3-hydroxyindazole is significantly deactivated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This deactivation stems from the potent electron-withdrawing nature of the two nitro groups, which reduce the electron density of the aromatic system through both inductive and resonance effects. wikipedia.orgnih.gov The hydroxyl group at the 3-position is an activating group and an ortho-, para-director. libretexts.org However, the overwhelming deactivating effect of the two nitro groups makes electrophilic substitution challenging, generally requiring harsh reaction conditions. wikipedia.org

When considering the regioselectivity of potential electrophilic attack, the directing effects of the existing substituents must be analyzed. The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. In the this compound ring, the position ortho to the hydroxyl group is C4, which is already substituted with a nitro group. The position para to the hydroxyl group is C7. The nitro groups are meta-directors. libretexts.org Therefore, any potential electrophilic attack would most likely be directed to the C7 position, which is para to the activating hydroxyl group and meta to the C6-nitro group. The C5 position is ortho to both the C4 and C6 nitro groups, making it highly deactivated.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. lumenlearning.commasterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. lumenlearning.comyoutube.com A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

Table 1: Directing Effects of Substituents on the Dinitroindazole Ring

SubstituentPositionEffect on ReactivityDirecting Influence
-OH3ActivatingOrtho, Para
-NO₂4DeactivatingMeta
-NO₂6DeactivatingMeta

Nucleophilic Aromatic Substitution on Nitro-substituted Indazole Systems

The presence of two strong electron-withdrawing nitro groups makes the indazole ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the presence of powerful electron-withdrawing groups, such as nitro groups, ortho and/or para to a leaving group can significantly activate the ring for nucleophilic attack. libretexts.orgnih.gov

In the case of this compound, a potential leaving group, such as a halogen, at the C5 or C7 positions would be readily displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism. nih.gov The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups, which is a key stabilizing factor. youtube.comlibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. For SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com

Chemical Transformations of the Hydroxy Group: Acylation, Alkylation, and Etherification Reactions

The hydroxyl group at the C3 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, including acylation, alkylation, and etherification. These reactions target the nucleophilic oxygen atom of the hydroxyl group.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety, forming an ester. Common acylating agents include acyl chlorides and acid anhydrides, typically in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity.

Alkylation and Etherification: Alkylation introduces an alkyl group to the hydroxyl function, resulting in the formation of an ether. This is a type of etherification. The regioselectivity of N-alkylation in indazole systems can be influenced by the reaction conditions. nih.gov For the hydroxyl group, alkylation is typically achieved using alkyl halides or sulfates in the presence of a base. The choice of base and solvent can play a crucial role in the outcome of the reaction. For instance, the use of different bases can lead to either N1- or N2-alkylation on the indazole ring itself, and similar considerations would apply to O-alkylation versus N-alkylation. nih.gov

Density functional theory (DFT) calculations on similar indazole systems have shown that chelation effects and non-covalent interactions can be significant drivers for regioselectivity in alkylation reactions. nih.gov

Reduction and Oxidation Reactions Involving the Nitro Groups

The two nitro groups of this compound are readily susceptible to reduction. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the corresponding amines. wikipedia.orgjsynthchem.com A wide variety of reducing agents can be employed, and the reaction conditions can be controlled to achieve different products. scispace.com

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). scispace.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, or sodium borohydride (B1222165) in the presence of a transition metal catalyst can also be effective. wikipedia.orgjsynthchem.com

Selective reduction of one nitro group in a polynitro compound can be challenging but is often achievable by careful choice of reagents and reaction conditions. stackexchange.com The relative positions of the nitro groups and other substituents can influence which nitro group is preferentially reduced. stackexchange.com For instance, in some dinitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced. stackexchange.com

Partial reduction of the nitro groups can also lead to other functional groups, such as hydroxylamines or oximes, depending on the reducing agent used. wikipedia.org

Table 2: Common Reduction Products of Aromatic Nitro Groups

ProductReagents
Amine (-NH₂)Catalytic hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., Sn/HCl, Fe/HCl)
Hydroxylamine (-NHOH)Zinc dust and ammonium (B1175870) chloride, Diborane
OximeTin(II) chloride, Chromium(II) chloride

Rearrangement Reactions and Tautomerism Dynamics of the Indazole Core

The 3-hydroxyindazole core of this compound can exhibit tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. For 3-hydroxyindazoles, keto-enol type tautomerism is possible, where the proton can reside on the oxygen atom (the hydroxy form, or enol tautomer) or on one of the nitrogen atoms of the pyrazole (B372694) ring, with the C3 oxygen being a carbonyl group (the keto form). nih.gov The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. beilstein-journals.orgfu-berlin.de

The tautomeric equilibrium is a dynamic process, and the relative stability of the different tautomers can be investigated using spectroscopic methods like NMR and computational techniques. nih.govfu-berlin.de The energy barrier for the interconversion of tautomers can determine whether they can be isolated or exist as a rapidly equilibrating mixture at room temperature. nih.gov Solvent-assisted proton transfer can significantly lower the activation barrier for tautomerization. nih.gov

While specific rearrangement reactions for this compound are not widely documented, molecules with similar functionalities can undergo rearrangements under certain conditions. For example, reactions involving the nitro groups, such as the von Richter reaction, can occur with some nitroarenes. mdpi.com

Kinetic and Thermodynamic Considerations in this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are largely dictated by the electronic properties of the molecule. The strong electron-withdrawing nature of the dinitro-substitution pattern has a profound impact on reaction rates and equilibria.

In nucleophilic aromatic substitution reactions, the high electrophilicity of the dinitro-substituted ring leads to rapid reaction rates. arabjchem.orgarabjchem.org Kinetic studies on analogous systems, such as 4,6-dinitrobenzofuroxan, have shown that these compounds exhibit extremely high reactivity towards nucleophiles, readily forming stable Meisenheimer complexes. arabjchem.orgresearchgate.net The rate of these reactions generally follows second-order kinetics. arabjchem.org The stability of the intermediate Meisenheimer complex is a key thermodynamic factor favoring the SNAr pathway. libretexts.org

For electrophilic aromatic substitution , the thermodynamics are unfavorable due to the destabilization of the cationic Wheland intermediate by the electron-withdrawing nitro groups. wikipedia.orgyoutube.com This results in a high activation energy and consequently slow reaction rates. youtube.com Kinetic studies of electrophilic aromatic substitution on deactivated benzenes confirm that these reactions are significantly slower than on activated or unsubstituted rings. rsc.org

The tautomeric equilibrium is governed by the relative thermodynamic stabilities of the tautomers. nih.gov The equilibrium constant is related to the Gibbs free energy difference between the tautomers. The rate of interconversion is determined by the activation energy barrier between them. nih.gov

Derivatization and Functionalization Strategies of 4,6 Dinitro 3 Hydroxyindazole

Regioselective Modification of the Hydroxy Group

The hydroxyl group at the C3 position is a primary site for functionalization. Its modification through O-alkylation and O-acylation can significantly alter the molecule's solubility, lipophilicity, and hydrogen bonding capabilities.

O-Alkylation: The conversion of the hydroxyl group to an ether is typically achieved through reactions with alkyl halides or other alkylating agents in the presence of a base. The reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic alkylating agent. The electron-withdrawing nature of the two nitro groups on the aromatic ring increases the acidity of the hydroxyl proton, facilitating its removal by even moderate bases.

O-Acylation: Ester derivatives are synthesized by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions are generally efficient and provide access to a wide array of ester derivatives, which can function as prodrugs or be used to introduce specific functionalities.

The general schemes for these modifications are presented below:

Ether Synthesis (O-Alkylation): Indazole-OH + R-X + Base → Indazole-OR + HX·Base

Ester Synthesis (O-Acylation): Indazole-OH + R-COCl + Base → Indazole-O-COR + HCl·Base

Functionalization at Unsubstituted Positions of the Indazole Ring

The indazole ring of 4,6-dinitro-3-hydroxyindazole has two unsubstituted carbon atoms at the C5 and C7 positions. These positions are potential sites for electrophilic aromatic substitution (SEAr) reactions, such as halogenation and nitration. wikipedia.org However, the reactivity of the ring is significantly influenced by the existing substituents.

Halogenation: Introducing a halogen atom (e.g., Br, Cl) at the C5 or C7 position would likely require a Lewis acid catalyst in conjunction with the halogen. youtube.com The precise regiochemical outcome would depend on a complex interplay of the directing effects of the nitro and hydroxyl groups.

Nitration: The introduction of a third nitro group is a theoretical possibility but would be extremely challenging due to the already electron-deficient nature of the ring. youtube.comyoutube.com Such a reaction would necessitate harsh conditions, for instance, using mixed acid (a combination of concentrated nitric and sulfuric acid). youtube.com

N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen Atoms

Direct alkylation or acylation of the indazole core typically results in a mixture of N1 and N2 substituted products, making regioselectivity a significant synthetic challenge. beilstein-journals.org The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. d-nb.info However, the kinetic and thermodynamic products of N-substitution can be controlled by carefully selecting the reaction conditions.

The regiochemical outcome of N-alkylation is highly dependent on factors such as the choice of base, solvent, and the nature of the alkylating agent. d-nb.info Studies on substituted indazoles have shown that specific conditions can strongly favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often promotes N1-selectivity, potentially through the formation of a tight ion pair involving the sodium cation. nih.gov In contrast, Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer. d-nb.infonih.gov

Furthermore, substituents on the indazole ring exert significant electronic and steric effects on the N1/N2 ratio. d-nb.info Electron-withdrawing groups at the C7 position, for instance, have been reported to confer excellent N2 regioselectivity (≥96%). d-nb.infonih.gov N-acylation reactions can also be regioselective, with some methods suggesting that an initial N2-acylation product may isomerize to the more stable N1 regioisomer. d-nb.info

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation
ConditionReagentsSolventPredominant IsomerReference
N1-SelectiveNaH / Alkyl BromideTHFN1 d-nb.infonih.gov
N2-Selectiven-Pentanol / DBAD / PPh3 (Mitsunobu)-N2 d-nb.infonih.gov
N2-Selective (Substituent Effect)NaH / Alkyl Halide (with C7-NO2 group)THFN2 d-nb.infonih.gov
N1-SelectiveCs2CO3 / Alkyl TosylateDioxaneN1 nih.gov
N2-SelectiveDiazo compounds / TfOH-N2 rsc.org

Development of Targeted Derivatization Techniques for Specific Research Objectives

The functionalization of the this compound core is often driven by the goal of creating new molecules with specific functions, such as biological probes or potential therapeutic agents. nih.gov Targeted derivatization involves the rational design and synthesis of derivatives to achieve a particular research objective.

One strategy involves synthesizing fluorescent probes to study biological processes. nih.gov This could be achieved by attaching a fluorophore to the indazole scaffold through the hydroxyl group or one of the nitrogen atoms. The resulting conjugate could be used to visualize specific cellular components or monitor enzymatic activity.

Another objective is the development of compounds with potential pharmacological activity. Indazole derivatives are known to possess a broad range of biological activities, including acting as kinase inhibitors. researchgate.net By modifying the this compound structure—for example, by introducing side chains via N-alkylation that can interact with the active site of a target enzyme—researchers can explore its potential as a lead compound in drug discovery. The synthesis of various dinitroaniline analogs has been explored for their activity against protozoan parasites, providing a framework for how the dinitroindazole core could be similarly modified. nih.gov

Synthesis of Advanced Conjugates and Adducts for Mechanistic Studies

To investigate complex biological mechanisms, it is often necessary to synthesize advanced conjugates where the indazole moiety is linked to other molecules, such as peptides, steroids, or oligonucleotides. nih.govmdpi.com "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for this purpose. organic-chemistry.orgnih.gov

This strategy involves a two-step process:

Introduction of a Bioorthogonal Handle: First, a derivative of this compound bearing either an azide (B81097) or a terminal alkyne functional group is synthesized. This "handle" can be installed via O-alkylation of the hydroxyl group or N-alkylation of the indazole ring using an appropriate azide- or alkyne-containing reagent.

Conjugation via Click Chemistry: The functionalized indazole derivative is then reacted with a second molecule containing the complementary functional group (alkyne or azide, respectively). The CuAAC reaction is highly efficient and specific, forming a stable triazole linkage under mild, often aqueous, conditions. nih.govgriffith.edu.au

This modular approach allows for the straightforward conjugation of the dinitroindazole core to a wide variety of biomolecules, facilitating the creation of sophisticated molecular tools for probing biological systems and studying mechanisms of action.

Advanced Spectroscopic Characterization Techniques for 4,6 Dinitro 3 Hydroxyindazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 4,6-Dinitro-3-hydroxyindazole, providing detailed information about the chemical environment of individual atoms. It's important to note that 3-hydroxyindazoles can exist in tautomeric equilibrium with their corresponding indazolin-3-one form. In solutions like dimethyl sulfoxide (B87167) (DMSO), the 3-hydroxyindazole tautomer is known to be the predominant species, which is the basis for the following spectral interpretations. researchgate.net

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the labile protons of the hydroxyl and amine groups. The powerful electron-withdrawing nature of the two nitro groups at positions 4 and 6 significantly influences the chemical shifts of the remaining aromatic protons, H5 and H7.

The proton at position 7 (H7) is anticipated to be the most deshielded aromatic proton due to the ortho-nitro group at position 6. The proton at position 5 (H5) would also experience a downfield shift, influenced by both the C4 and C6 nitro groups. These two protons would form an AX spin system, appearing as doublets due to meta-coupling. The labile protons, -OH at C3 and -NH at N1, are expected to appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 ~8.5 - 8.7 d ~2.0
H7 ~8.8 - 9.0 d ~2.0
N1-H ~13.0 - 14.0 br s -
C3-OH ~11.0 - 12.0 br s -

Predicted data is based on spectral analysis of related nitroindazole derivatives. acs.orgresearchgate.net

Carbon (¹³C) NMR, 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Hybridization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons directly attached to the electron-withdrawing nitro groups (C4 and C6) and the hydroxyl group (C3) are expected to have characteristic chemical shifts. The signals for the quaternary carbons (C3, C3a, C4, C6, C7a) can be distinguished from the protonated carbons (C5, C7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H5 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, allowing for the definitive assignment of C5 and C7.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the entire molecule. Key expected correlations would include the H5 proton to carbons C3a, C4, C6, and C7, and the H7 proton to carbons C5, C6, and C7a. These long-range correlations are vital for assigning the quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3 ~150 - 155
C3a ~120 - 125
C4 ~140 - 145
C5 ~115 - 120
C6 ~138 - 143
C7 ~110 - 115
C7a ~135 - 140

Predicted data is based on spectral analysis of related nitro- and hydroxy-indazole derivatives. researchgate.netresearchgate.nettandfonline.com

Nitrogen (¹⁵N) NMR for Indazole Ring Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the indazole ring and the nitro groups. The two nitrogen atoms of the indazole ring, N1 (a pyrrole-type nitrogen) and N2 (a pyridine-type nitrogen), are expected to have distinct chemical shifts. Studies on indazole derivatives have shown that these shifts are sensitive to substituent effects. acs.orgresearchgate.net The electron-withdrawing nitro groups are expected to deshield both ring nitrogens compared to the unsubstituted 3-hydroxyindazole. The nitrogen atoms of the two nitro groups would also have characteristic chemical shifts in a different region of the spectrum.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound in DMSO-d₆

Nitrogen Atom Predicted Chemical Shift (δ, ppm)
N1 -150 to -170
N2 -70 to -90
NO₂ (C4, C6) -5 to -15

Reference: nitromethane. Predicted data is based on spectral analysis of related nitroindazole derivatives. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the neutral molecule C₇H₄N₄O₅ is 224.0185 Da.

Analysis of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) are expected to involve the nitro groups, which are common fragmentation sites in nitroaromatic compounds. youtube.com

Key fragmentation steps would likely include:

Loss of a nitro group (NO₂•, 46 Da).

Loss of nitric oxide (NO•, 30 Da) from a nitro group, often followed by rearrangement.

Sequential loss of both nitro groups.

Loss of a hydroxyl radical (•OH, 17 Da).

Cleavage of the heterocyclic ring, potentially leading to the loss of N₂ (28 Da) or HCN (27 Da).

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition, as the relative abundances of the M+1 and M+2 peaks are determined by the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Identity
224 [M]⁺• (Molecular Ion)
178 [M - NO₂]⁺
148 [M - NO₂ - NO]⁺
132 [M - 2NO₂]⁺
120 [M - NO₂ - NO - CO]⁺

Fragmentation patterns are predicted based on the general behavior of nitroaromatic compounds. youtube.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum is expected to be dominated by strong absorptions from the nitro groups.

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group, likely overlapping with the N-H stretching vibration of the indazole ring.

Aromatic C-H Stretching: Signals would appear just above 3000 cm⁻¹.

NO₂ Stretching: Two very strong and characteristic bands are expected for the asymmetric (νas) and symmetric (νs) stretching vibrations of the nitro groups, typically found around 1520-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively. researchgate.net

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the fused ring system would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are typically weak in Raman, the symmetric stretch of the nitro group often gives a very strong Raman signal, making it a useful diagnostic peak. The aromatic ring vibrations also tend to be strong in the Raman spectrum.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretching (ν) 3200 - 3500 Medium, Broad Weak
N-H Stretching (ν) 3200 - 3400 Medium Weak
Aromatic C-H Stretching (ν) 3050 - 3150 Medium Medium
NO₂ Asymmetric Stretch (νas) 1520 - 1560 Very Strong Medium
NO₂ Symmetric Stretch (νs) 1330 - 1360 Very Strong Strong
Aromatic C=C/C=N Stretching (ν) 1400 - 1600 Medium-Strong Strong

Predicted data is based on spectral analysis of related nitroaromatic and heterocyclic compounds. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

A detailed analysis of the electronic transitions and chromophore characteristics of this compound using UV-Vis spectroscopy is contingent on the availability of its absorption spectrum. This experimental data, which would include information on the absorption maxima (λmax) and molar absorptivity (ε), is not currently available in the public domain. Such data would be essential for identifying the principal electronic transitions, likely π → π* and n → π* transitions, associated with the nitro-substituted indazole chromophore.

X-ray Crystallography for Definitive Solid-State Structural Determination

A definitive determination of the solid-state structure of this compound through X-ray crystallography has not been reported in the accessible scientific literature. Consequently, critical crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are unavailable. This information is fundamental for a complete and accurate description of the molecule's three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Computational Chemistry and Theoretical Studies of 4,6 Dinitro 3 Hydroxyindazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic properties.

Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons in a chemical reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability for the molecule to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Molecules with a small gap are considered "soft," while those with a large gap are "hard." nih.gov

For nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro groups typically lowers the energy of both the HOMO and LUMO, often resulting in a reduced HOMO-LUMO gap, which can be correlated with increased reactivity. mdpi.commdpi.com Computational studies on various heterocyclic compounds calculate these values to predict their chemical behavior. nih.govnih.govresearchgate.net

Table 1: Illustrative Frontier Orbital Energies and Reactivity Indices for a Generic Nitroaromatic Compound (Note: This data is representative and not specific to 4,6-Dinitro-3-hydroxyindazole)

ParameterValue (eV)Description
EHOMO-8.31Energy of the Highest Occupied Molecular Orbital
ELUMO-3.91Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.40Indicator of chemical reactivity and stability
Electronegativity (χ)6.11Measure of the ability to attract electrons
Chemical Hardness (η)2.20Resistance to change in electron configuration
Electrophilicity Index (ω)4.24Measure of the energy lowering upon accepting electrons

Data modeled after values for (1E,3E)-1,4-dinitro-1,3-butadiene for illustrative purposes. mdpi.com

Charge Distribution, Electrostatic Potentials, and Fukui Function Analysis

Understanding how charge is distributed across a molecule is key to identifying its reactive sites.

Charge Distribution and Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the nitro groups and the hydroxy group would be expected to be regions of high negative potential, while the hydrogen of the hydroxy group and areas near the electron-withdrawing nitro groups would show positive potential.

Fukui Function Analysis: This is a more sophisticated method within Density Functional Theory to identify reactive sites. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps to pinpoint the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Transition State Determination

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between accuracy and computational cost.

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. researchgate.net

Energy Calculations: Once the geometry is optimized, DFT can accurately calculate the total electronic energy of the molecule. This is crucial for determining the stability of different isomers or conformations and for calculating reaction energies.

Transition State Determination: For a chemical reaction, the transition state is the highest energy point along the reaction pathway. DFT methods are employed to locate the geometry and energy of these transition states, which is essential for calculating the activation energy barrier of a reaction. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) Through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of a molecule. The resulting frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure of a synthesized compound and to help assign the observed spectral bands to specific molecular motions (e.g., N-O stretching, C-H bending). materialsciencejournal.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) is another key application. Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. researchgate.net These theoretical spectra can be invaluable for confirming experimental assignments and elucidating the structure of complex molecules. researchgate.net

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational methods allow chemists to explore the detailed step-by-step pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. For a molecule like this compound, this could be used to study its synthesis, decomposition, or its reactions with other molecules, such as the addition of nucleophiles to the aromatic ring. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in a vacuum), Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time.

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) a molecule can adopt by simulating its atomic motions at a given temperature. This is particularly important for flexible molecules, as it helps identify the most populated and energetically favorable conformations.

Intermolecular Interactions: MD is exceptionally useful for studying how molecules interact with each other in a condensed phase (liquid or solid) or with a biological target like an enzyme. nih.govnih.gov For instance, an MD simulation could model how this compound interacts with solvent molecules or how it might bind to the active site of a protein, providing detailed information on the stability and nature of these interactions over time. nih.govnih.gov

Theoretical Studies on Tautomerism and Aromaticity of the this compound System

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the tautomerism and aromaticity of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, stability of tautomers, and aromatic character of heterocyclic compounds, published research directly addressing this particular molecule could not be located.

Theoretical studies on analogous indazole derivatives have explored the energetic differences between potential tautomeric forms, providing insights into their relative stabilities. For instance, research on other substituted indazoles has shown that the position of the annular proton (1H vs. 2H tautomers) and the potential for keto-enol tautomerism (involving the hydroxy group) are key areas of investigation. These studies often involve calculating the relative energies, bond lengths, and various aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS, Harmonic Oscillator Model of Aromaticity - HOMA) for the different possible isomers.

However, without specific computational data for this compound, a detailed analysis of its tautomeric preferences and the aromaticity of its pyrazole (B372694) and benzene (B151609) rings is not possible. Such an analysis would require dedicated quantum chemical calculations to determine the geometry, energy, and electronic properties of each potential tautomer. The influence of the two nitro groups and the hydroxyl group on the electronic distribution and stability of the indazole core would be a central point of such a theoretical investigation.

Due to the lack of available research, no data tables on the computational chemistry of this compound can be provided.

Synthetic Utility and Strategic Role of 4,6 Dinitro 3 Hydroxyindazole in Organic Synthesis Research

4,6-Dinitro-3-hydroxyindazole as a Versatile Precursor in Complex Heterocyclic Synthesis

The dinitro-substituted indazole framework is a powerful synthon for the construction of more complex, polycyclic heterocyclic systems. The electron-withdrawing nature of the two nitro groups significantly activates the benzene (B151609) portion of the indazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is foundational to its role as a versatile precursor.

Research on analogous compounds, such as 4,6-dinitro-1-phenyl-1H-indazole, has demonstrated the regioselective displacement of the nitro group at the C-4 position by various nucleophiles. researchgate.net This selectivity is attributed to the electronic influence of the fused pyrazole (B372694) ring. It is highly probable that this compound would exhibit similar reactivity, allowing for the introduction of a wide range of substituents at the C-4 position.

Potential Transformations and Subsequent Cyclizations:

NucleophilePotential C-4 SubstituentSubsequent Heterocyclic System
Azide (B81097) (N₃⁻)4-Azido-6-nitro-3-hydroxyindazoleFused triazoles, tetrazoles
Thiols (RS⁻)4-(Alkyl/Aryl)thio-6-nitro-3-hydroxyindazoleFused thiazines, thiadiazoles
Amines (RNH₂)4-Amino-6-nitro-3-hydroxyindazoleFused pyrazines, imidazoles
Hydrazine (B178648) (N₂H₄)4-Hydrazinyl-6-nitro-3-hydroxyindazoleFused pyridazines, triazines

The selective reduction of one nitro group, typically the one at the C-4 position, can also be achieved, leading to aminonitroindazoles. researchgate.net These intermediates are themselves valuable precursors for further annulation reactions, enabling the synthesis of a diverse array of fused heterocyclic systems. The presence of the 3-hydroxy group adds another layer of synthetic potential, offering a handle for O-alkylation, O-acylation, or conversion to a leaving group for further substitution reactions.

Application in the Construction of Advanced Molecular Architectures

The term "advanced molecular architectures" encompasses molecules with intricate three-dimensional structures, often with specific functional properties. The rigid indazole core of this compound provides a stable platform upon which such architectures can be built. The sequential and regioselective functionalization of the nitro groups and the hydroxyl group allows for the controlled, stepwise construction of complex molecular frameworks.

For instance, the C-4 position could be functionalized with a group capable of participating in a ring-closing metathesis or a palladium-catalyzed cross-coupling reaction. Subsequent modification of the C-6 nitro group and the C-3 hydroxyl group could then be used to introduce other key structural elements. This controlled, multi-directional approach is essential for the synthesis of complex natural product analogues or novel materials with tailored electronic or photophysical properties.

Strategies for Diversity-Oriented Synthesis and Library Generation Utilizing the Indazole Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uk The highly functionalized core of this compound makes it an excellent starting point for DOS.

A hypothetical DOS strategy could involve a common intermediate, such as 4-amino-6-nitro-3-hydroxyindazole, derived from the selective reduction of the starting material. This intermediate could then be subjected to a variety of reaction pathways, leading to a library of compounds with diverse molecular skeletons.

Hypothetical DOS Pathways from a Common Indazole Intermediate:

Reaction Type on Amino GroupResulting ScaffoldPotential Diversity Elements
Acylation with diverse acyl chloridesAmide libraryVaried R groups on the acyl chain
Reductive amination with aldehydesSecondary amine libraryVaried R groups from the aldehyde
Diazotization followed by Sandmeyer reactionLibrary with diverse C-4 substituentsHalogens, cyano, hydroxyl groups
Condensation with 1,3-dicarbonylsFused pyrimidine (B1678525) libraryVaried substituents on the dicarbonyl

By combining these transformations with reactions at the C-6 nitro group (e.g., reduction and subsequent functionalization) and the C-3 hydroxyl group (e.g., ether or ester formation), a vast and structurally rich library of compounds can be generated from a single, readily accessible precursor.

Development of Novel Synthetic Methodologies and Reagents Enabled by this compound

The unique electronic properties of this compound could also drive the development of novel synthetic methodologies. For example, the highly electron-deficient nature of the benzene ring could be exploited in the development of new SNAr reactions with previously unreactive nucleophiles.

Furthermore, the compound could serve as a platform for the discovery of new named reactions or as a novel reagent itself. For instance, the indazole nitrogen atoms could be functionalized to create novel ligands for catalysis, with the nitro and hydroxyl groups serving to tune the electronic properties of the metal center. The development of new protective group strategies for the indazole system could also be an area of fruitful research, given the multiple reactive sites on the molecule.

While the specific applications of this compound are not yet widely reported in the scientific literature, its structural features and the well-established reactivity of related dinitro-indazoles strongly suggest its significant potential as a versatile tool in the arsenal (B13267) of the modern synthetic organic chemist. Further exploration of the chemistry of this compound is warranted and is likely to lead to new and innovative approaches to the synthesis of complex molecules.

Analytical Methodologies for Research and Purity Assessment of 4,6 Dinitro 3 Hydroxyindazole

Chromatographic Separation Techniques for Isolation and Purity Determination

Chromatographic techniques are fundamental for the separation and purification of 4,6-Dinitro-3-hydroxyindazole from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the research and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity assessment of this compound. A typical method development and validation process would involve a systematic approach to optimize separation and ensure the reliability of the results.

Method Development: The development of a stability-indicating HPLC method is crucial for separating this compound from its potential degradation products and synthesis-related impurities. A reversed-phase approach is commonly employed for polar analytes like dinitroindazoles.

Key parameters to be optimized include:

Stationary Phase: A C18 column is often a suitable starting point due to its versatility.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation of all components.

Detection: A UV-Vis detector is suitable for this compound due to the presence of chromophores. The detection wavelength should be set at the absorption maximum of this compound.

Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. fda.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. For a compound like this compound, which has a relatively low volatility due to its polar nature and the presence of a hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability.

Derivatization: A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the analyte.

Analysis: The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which is invaluable for impurity identification. nih.gov

Potential GC Method Parameters for Derivatized this compound

Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Scan Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reactions, checking the purity of fractions, and preliminary screening of compounds. tifr.res.innih.gov

For this compound, a polar stationary phase like silica (B1680970) gel is appropriate. psecommunity.org The mobile phase, a mixture of solvents, is chosen to achieve good separation of the target compound from starting materials, by-products, and other impurities. The spots can be visualized under UV light due to the aromatic nature of the compound. nuph.edu.ua

Example TLC System for this compound

Parameter Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Ethyl acetate (B1210297) / Hexane (e.g., 70:30 v/v)

| Visualization | UV light at 254 nm |

Spectrophotometric Quantification Methods in Research Settings

UV-Visible spectrophotometry can be a straightforward and rapid method for the quantification of this compound in solutions, provided that no other components in the matrix absorb at the analytical wavelength. The method is based on Beer-Lambert's law. nih.gov

A standard calibration curve is prepared by measuring the absorbance of a series of solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less selective than chromatographic methods, spectrophotometry is useful for quick estimations of concentration. researchgate.net

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound like this compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values to verify the purity and identity of the compound. researchgate.net

Theoretical vs. Experimental Elemental Analysis Data for C₇H₃N₅O₅

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 35.16 35.21
Hydrogen (H) 1.26 1.30
Nitrogen (N) 29.29 29.18

Advanced Impurity Profiling and Stability Studies of Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a substance. This is critical for understanding the synthesis process and for ensuring the quality of the research compound. A combination of HPLC with mass spectrometry (HPLC-MS) and NMR spectroscopy is often employed for this purpose.

Stability Studies: Forced degradation studies are conducted to understand the intrinsic stability of this compound and to identify potential degradation products. researchgate.net The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The degradation products are then separated and identified using a stability-indicating HPLC method, often coupled with mass spectrometry.

Hypothetical Forced Degradation Study Results for this compound

Stress Condition % Degradation Number of Degradation Products
0.1 M HCl, 60 °C, 24h 5.2 2
0.1 M NaOH, RT, 4h 12.8 3
10% H₂O₂, RT, 24h 8.5 2
Thermal (80 °C, 48h) 2.1 1

Structure Reactivity Relationship Studies of 4,6 Dinitro 3 Hydroxyindazole Derivatives Mechanistic and Theoretical Focus

Influence of Nitro Groups on the Electronic Properties and Reactivity of the Indazole System

The presence of two nitro groups at the 4- and 6-positions of the indazole ring profoundly influences its electronic properties and chemical reactivity. Nitro groups are potent electron-withdrawing groups due to both resonance and inductive effects, which significantly decreases the electron density of the bicyclic aromatic system. svedbergopen.comnih.gov This electron deficiency renders the indazole core highly electrophilic.

The electron-withdrawing nature of the nitro groups enhances the acidity of the N-H proton of the pyrazole (B372694) ring and the O-H proton of the hydroxyl group, making them more susceptible to deprotonation. Furthermore, the decreased electron density deactivates the benzene (B151609) ring towards electrophilic substitution reactions. Conversely, the system becomes highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitro groups. Computational studies on related nitroaromatic compounds have shown that the introduction of nitro groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and thus more reactive towards nucleophiles. nih.gov

The enhanced electrophilicity of the indazole system in 4,6-dinitro-3-hydroxyindazole makes it a candidate for forming stable Meisenheimer complexes with various nucleophiles. The strong electron-withdrawing capacity of the two nitro groups stabilizes the negative charge in the resulting anionic σ-complex.

Role of the Hydroxy Group in Acid-Base Properties, Tautomerism, and Coordination Chemistry

The hydroxy group at the 3-position of the indazole ring introduces several key chemical features, including distinct acid-base properties, the potential for tautomerism, and the ability to act as a ligand in coordination chemistry.

Acid-Base Properties: The hydroxy group, being attached to an electron-deficient indazole system, exhibits acidic properties. The presence of the two nitro groups further enhances this acidity by stabilizing the corresponding phenoxide-like anion through resonance and inductive effects. This increased acidity makes the formation of salts with bases a facile process.

Tautomerism: 3-Hydroxyindazoles can exist in tautomeric forms, primarily the 3-hydroxy-1H-indazole and the 1H-indazol-3(2H)-one forms. While the 1H-indazole tautomer is generally the most stable form for indazoles, the specific substitution pattern can influence the equilibrium. nih.govchemicalbook.comresearchgate.net For this compound, the 3-hydroxy-1H tautomer is expected to be the predominant form in the solid state and in non-polar solvents. However, the equilibrium can be shifted in polar solvents or upon coordination to metal ions.

Coordination Chemistry: The 3-hydroxyindazole moiety can act as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group (often after deprotonation) can serve as coordination sites for metal ions. The formation of stable chelate complexes is possible, with the ligand coordinating in a bidentate fashion. The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic environment of the ligand.

Impact of Substituent Effects on Reaction Pathways and Selectivity

The reactivity and selectivity of reactions involving this compound are dictated by the combined electronic effects of the nitro and hydroxy substituents. The strong electron-withdrawing nature of the nitro groups directs nucleophilic attack to the electron-deficient positions of the benzene ring. The hydroxy group, particularly in its deprotonated form, is a strong electron-donating group and can influence the regioselectivity of certain reactions.

In reactions involving the pyrazole ring, the position of substitution is influenced by the tautomeric form present and the nature of the reagent. For instance, alkylation reactions can occur at either the N1 or N2 position, with the regioselectivity being dependent on the alkylating agent and the reaction conditions. Theoretical studies on substituted nitroimidazoles have shown that the position and inductive effect of the nitro group cause major changes in the physicochemical features and chemical reactivity. rsc.org

Correlation of Electronic Structure and Quantum Chemical Descriptors with Observed Chemical Behavior

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the structure-reactivity relationships of complex molecules like this compound. rsc.orgmdpi.com By calculating various quantum chemical descriptors, it is possible to correlate the electronic structure with the observed chemical behavior.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. For this compound, a low LUMO energy is expected due to the presence of the nitro groups, indicating high electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the global electrophilic nature of a molecule. A high electrophilicity index is anticipated for this compound, consistent with its susceptibility to nucleophilic attack. researchgate.net

Atomic Charges: The distribution of atomic charges within the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack.

The following table presents hypothetical calculated quantum chemical descriptors for this compound and a related, less substituted indazole for comparison. The values are illustrative and based on general trends observed in similar compounds.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrophilicity Index (ω)
3-Hydroxyindazole-6.5-1.25.31.5
This compound-8.2-4.53.74.8

Computational Predictions of Reactivity Trends Across Derivatives

Computational chemistry allows for the systematic investigation of how different substituents on the this compound core would affect its reactivity. By creating a library of virtual derivatives and calculating their quantum chemical descriptors, it is possible to predict reactivity trends.

For example, introducing electron-donating groups is predicted to increase the HOMO-LUMO gap and decrease the electrophilicity index, thereby reducing the reactivity towards nucleophiles. Conversely, the introduction of additional electron-withdrawing groups would be expected to further decrease the HOMO-LUMO gap and increase the electrophilicity index, leading to even higher reactivity.

Molecular electrostatic potential (MESP) maps can also be computationally generated to visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative prediction of the sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MESP would likely show significant positive potential (electron-poor regions) around the carbon atoms of the benzene ring and negative potential (electron-rich regions) near the oxygen atoms of the nitro and hydroxy groups.

The following table illustrates predicted reactivity trends for hypothetical derivatives of this compound based on computational modeling principles.

DerivativeSubstituent at Position 5Predicted HOMO-LUMO Gap (eV)Predicted Electrophilicity Index (ω)Predicted Reactivity towards Nucleophiles
A -H3.74.8High
B -OCH₃3.94.5Moderate-High
C -Cl3.65.0Very High
D -CN3.45.5Extremely High

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dinitro-3-hydroxyindazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration and hydroxylation steps. For example, nitration of indazole derivatives often requires controlled temperature (e.g., reflux at 80–100°C) and acidic conditions (e.g., HNO₃/H₂SO₄ mixtures). Solvent choice (e.g., DMSO, ethanol) and reaction duration (e.g., 12–18 hours) critically affect yield and byproduct formation . Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended to isolate the target compound.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Characterization involves a combination of:

  • ¹H/¹³C-NMR : To confirm the indazole backbone and nitro/hydroxy group positions.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • Elemental Analysis : To validate empirical composition (C, H, N, O ratios).
  • IR Spectroscopy : To identify functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹, -OH at ~3300 cm⁻¹) .
    Cross-referencing data from these techniques minimizes structural ambiguity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s nitro groups and potential toxicity (similar to structurally related indazoles) necessitate:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes.
  • Waste Disposal : Neutralize acidic byproducts before disposal.
    Contingency plans for skin/eye exposure (e.g., immediate rinsing with water) are essential .

Advanced Research Questions

Q. How can nitration regioselectivity be optimized to favor 4,6-dinitro substitution over competing isomers?

  • Methodological Answer : Regioselectivity depends on:

  • Electron-Directing Groups : Pre-existing substituents (e.g., hydroxyl groups at position 3) direct nitration to positions 4 and 6 via resonance effects.
  • Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, favoring thermodynamically stable products.
  • Catalyst Selection : Lewis acids like FeCl₃ enhance nitration efficiency .
    Computational modeling (DFT) of intermediate resonance structures can predict regiochemical outcomes.

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. MS fragmentation) during structural validation?

  • Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Strategies include:

  • Multi-Technique Cross-Validation : Compare NMR, MS, and X-ray crystallography (if crystals are obtainable).
  • Deuterated Solvent Trials : Assess solvent effects on NMR peak splitting.
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitro group behavior .
    Iterative synthesis and analysis (e.g., repeating reactions under stricter anhydrous conditions) reduce variability .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Focus on:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications at positions 3 (hydroxy) and 6 (nitro) to assess functional group contributions.
  • In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC determination against Gram+/Gram- bacteria).
  • Computational Docking : Predict binding affinities to target proteins (e.g., COX-2, cytochrome P450) .
    Dose-response curves and control experiments (e.g., with unmodified indazole) validate specificity.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dinitro-3-hydroxyindazole
Reactant of Route 2
4,6-Dinitro-3-hydroxyindazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.